molecular formula C14H22N2O B11025901 N-(4-aminophenyl)-2-ethylhexanamide

N-(4-aminophenyl)-2-ethylhexanamide

Cat. No.: B11025901
M. Wt: 234.34 g/mol
InChI Key: RQKWUDCZCPFPTA-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-ethylhexanamide is an organic compound with a molecular formula of C14H22N2O This compound is characterized by the presence of an amide group attached to a 4-aminophenyl ring and a 2-ethylhexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2-ethylhexanamide typically involves the reaction of 4-aminophenylamine with 2-ethylhexanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2-ethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-aminophenyl)-2-ethylhexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-aminophenyl)-: This compound has a similar structure but with a shorter acyl chain.

    4-Aminophenyl sulfone: Contains a sulfone group instead of an amide group.

    4-Aminophenyl boronic acid: Contains a boronic acid group instead of an amide group.

Uniqueness

N-(4-aminophenyl)-2-ethylhexanamide is unique due to its specific combination of an amide group, a 4-aminophenyl ring, and a 2-ethylhexane chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-(4-aminophenyl)-2-ethylhexanamide

InChI

InChI=1S/C14H22N2O/c1-3-5-6-11(4-2)14(17)16-13-9-7-12(15)8-10-13/h7-11H,3-6,15H2,1-2H3,(H,16,17)

InChI Key

RQKWUDCZCPFPTA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)N

Origin of Product

United States

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